molecular formula C4H13ClN2O B12955465 2-(Aminooxy)-2-methylpropan-1-amine hydrochloride

2-(Aminooxy)-2-methylpropan-1-amine hydrochloride

Cat. No.: B12955465
M. Wt: 140.61 g/mol
InChI Key: HKQIXXFCORFIMQ-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-methylpropan-1-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes an aminooxy group, making it a valuable reagent in synthetic chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-methylpropan-1-amine hydrochloride typically involves the reaction of 2-methylpropan-1-amine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the aminooxy group. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group into primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often occur in the presence of alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated aminooxy compounds.

Scientific Research Applications

2-(Aminooxy)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oximes and other derivatives.

    Biology: Employed in the study of enzyme mechanisms and inhibition, particularly those involving pyridoxal phosphate-dependent enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropan-1-amine hydrochloride involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime complex with the enzyme’s active site, inhibiting its activity. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.

    Hydroxylamine hydrochloride: A precursor in the synthesis of aminooxy compounds.

    2-(Aminooxy)-2-methylpropan-1-amine: The free base form of the hydrochloride salt.

Uniqueness

2-(Aminooxy)-2-methylpropan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of an aminooxy group with a branched alkyl chain. This combination enhances its reactivity and specificity in biochemical applications, making it a valuable tool in research and industry.

Properties

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

IUPAC Name

O-(1-amino-2-methylpropan-2-yl)hydroxylamine;hydrochloride

InChI

InChI=1S/C4H12N2O.ClH/c1-4(2,3-5)7-6;/h3,5-6H2,1-2H3;1H

InChI Key

HKQIXXFCORFIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)ON.Cl

Origin of Product

United States

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